2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.:
Cat. No.: VC14549555
Molecular Formula: C22H27N9O7S2
Molecular Weight: 593.6 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate -](/images/structure/VC14549555.png)
Specification
Molecular Formula | C22H27N9O7S2 |
---|---|
Molecular Weight | 593.6 g/mol |
IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/t14-,18-/m1/s1 |
Standard InChI Key | UIYAXIPXULMHAI-RDTXWAMCSA-N |
Isomeric SMILES | CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES | CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Introduction
The compound 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is known as Cefteram Pivoxil. It is a pivalate ester prodrug of cefteram, which is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. This compound exhibits significant antibacterial activity and is used to treat various bacterial infections.
Pharmacological Activity
Cefteram Pivoxil acts as a prodrug, meaning it is metabolized in the body to release the active form, cefteram. This active form inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The compound is effective against a wide range of Gram-positive and Gram-negative bacteria.
Research Findings
Research on Cefteram Pivoxil has focused on its efficacy in treating bacterial infections, particularly those resistant to other antibiotics. Studies have shown that it maintains a broad spectrum of activity against various pathogens, including strains resistant to other cephalosporins.
Chemical and Pharmacological Data
Property | Description |
---|---|
Molecular Weight | Approximately 593.6 g/mol |
Chemical Class | Third-generation cephalosporin prodrug |
Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to PBPs |
Active Form | Cefteram |
Pharmacokinetics | Oral administration, metabolized to active form |
Synonyms and Identifiers
Synonym/Identifier | Description |
---|---|
PubChem CID | 2652 |
CAS Number | 82547-81-7 |
Synonyms | Cefteram Pivoxil, Ro 19-5248, T 2588, Tomiron |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume